molecular formula C23H43NP2 B1352732 2,6-Bis((di-tert-butylphosphino)methyl)pyridine CAS No. 338800-13-8

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Cat. No. B1352732
M. Wt: 395.5 g/mol
InChI Key: NJQAVBPPWNSBBC-UHFFFAOYSA-N
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Description

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is an organic compound with the empirical formula C23H43NP2 and a molecular weight of 395.54 . It is a solid substance and is known to be a strong base that can react with acids to form corresponding salt compounds .


Synthesis Analysis

This compound can be synthesized from 2,6-bis(chloromethyl)pyridine and di-tert-butylphosphine through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be represented by the SMILES string CC(C)(C)P(Cc1cccc(CP(C(C)(C)C)C(C)(C)C)n1)C(C)(C)C . The InChI key for this compound is NJQAVBPPWNSBBC-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a ligand suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 116-119°C . It is soluble in common organic solvents due to its good solubility .

Scientific Research Applications

Coordination Behavior and Complex Formation

The compound demonstrates unique coordination behavior when bound to metal centers such as copper(I) and palladium(II). For instance, it forms a rare T-shaped complex with CuI, highlighting a hemilabile interaction with the metal center, facilitated by the pyridine N-donor atom. This illustrates the ligand's flexibility and its potential in creating novel metal-ligand architectures for catalysis or material science applications (van der Vlugt et al., 2008).

Photophysical Properties

The coordination of this ligand with copper iodide results in complexes that exhibit rich photoluminescent properties, varying in emission color and quantum yield. These properties make the complexes suitable for applications in light-emitting devices, sensors, and photonic materials, underlining the importance of ligand design in the development of functional materials (Wei et al., 2014).

Catalysis

In catalytic applications, the ligand has been involved in the synthesis of iridium(I) complexes that demonstrate metal-ligand cooperation, a critical aspect for catalytic processes like hydrogenation and C-H activation. The reversible ligand dearomatization plays a significant role in these processes, offering insights into the design of more efficient and selective catalysts (Schwartsburd et al., 2010).

Coordination with Europium(III)

The compound's interaction with europium(III) chloride leads to a novel complex formation, emphasizing the ligand's capability to engage in coordination chemistry beyond transition metals. This opens avenues for the development of luminescent materials and the study of lanthanide-ligand interactions, which are pivotal in fields like imaging and sensing (Goni et al., 2013).

Safety And Hazards

While 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is not listed in any hazardous substances list and is considered a relatively safe compound according to current research and understanding , general laboratory safety procedures should still be followed when handling it. This includes wearing appropriate protective equipment, avoiding skin and eye contact, and maintaining good ventilation conditions .

Future Directions

2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be used to produce high-quality and reproducible inorganic films on solid substrates . These films can act as dielectrics, separators for fine structures, or electrical contacts in transistors, preferably as electrical contacts . This suggests potential applications in the field of materials science and electronics.

properties

IUPAC Name

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQAVBPPWNSBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457131
Record name 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

CAS RN

338800-13-8
Record name 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
JI van der Vlugt, EA Pidko, D Vogt, M Lutz… - Inorganic …, 2008 - ACS Publications
The versatile coordination behavior of the PNP ligands 1A (2,6-bis[(di-tert-butylphosphino)methyl]pyridine) and 1B (2,6-bis[(diphenylphosphino)methyl]pyridine) to Cu I is described, …
Number of citations: 79 pubs.acs.org
KA Smoll, W Kaminsky, KI Goldberg - Organometallics, 2017 - ACS Publications
The reactions of t-Bu PNP and t-Bu PCP Pd II –Me complexes ( t-Bu PNP = 2,6-bis[(di-tert-butylphosphino)methyl]pyridine and t-Bu PCP = 2,6-bis[(di-tert-butylphosphino)methyl]phenyl) …
Number of citations: 26 pubs.acs.org
SM Kloek, DM Heinekey… - Angewandte Chemie …, 2007 - Wiley Online Library
Rhodium (I) complexes of the form [(PNP) Rh (OR)](R= H, CH 2 CF 3, C 6 H 5; PNP= 2, 6-bis [(di-tert-butylphosphino) methyl] pyridine) have been prepared. Upon thermolysis in [D 6] …
Number of citations: 140 onlinelibrary.wiley.com
MHG Prechtl, M Hölscher, Y Ben‐David… - Angewandte …, 2007 - Wiley Online Library
Hydrogen/deuterium exchange processes are powerful methods to evaluate the potential of a catalyst for the cleavage and formation of a CÀH bond.[1–3] The isotopic exchange …
Number of citations: 169 onlinelibrary.wiley.com
F Wei, X Liu, Z Liu, Z Bian, Y Zhao, C Huang - CrystEngComm, 2014 - pubs.rsc.org
Two P^N-type ligands, 8-(diphenylphosphino)quinoline (L1) and 2-[2-(diphenylphosphino)ethyl]pyridine (L2), and two P^N^P-type ligands, 2,6-bis((diphenylphosphino)methyl)pyridine (…
Number of citations: 37 pubs.rsc.org
SY de Boer, Y Gloaguen, M Lutz… - Inorganica Chimica Acta, 2012 - Elsevier
We describe the synthesis and characterization of compound L1H, 2-di(tert-butyl)phosphinomethyl-6-methylpyridine, and the first dimeric Cu I complex 3 with this novel bidentate NP …
Number of citations: 58 www.sciencedirect.com
J Coetzee, GR Eastham, AMZ Slawin… - Dalton …, 2015 - pubs.rsc.org
The utilisation of the PNP iridium pincer complex [Ir(PNP)(COE)][BF4] [PNP = 2,6-bis{(di-tert-butylphosphino)methyl}pyridine; COE = cyclooctene] in the sp3 C–H activation of methyl …
Number of citations: 8 pubs.rsc.org
JCGR Eastham, AMZ Slawina, DJ Cole-Hamilton - core.ac.uk
The utilisation of the PNP iridium pincer complex [Ir (PNP)(COE)][BF4][PNP= 2, 6-bis {(di-tert-butylphosphino) methyl} pyridine; COE= cyclooctene] in the sp3 C–H activation of methyl …
Number of citations: 0 core.ac.uk
L Schwartsburd, MA Iron, L Konstantinovski… - …, 2011 - ACS Publications
The anionic dearomatized complex [(PNP*)Rh I Cl]K (2; PNP = 2,6-bis((di-tert-butylphosphino)methyl)pyridine, PNP* = deprotonated PNP) was prepared by reaction of the aromatic (…
Number of citations: 85 pubs.acs.org
L Schwartsburd, MA Iron, L Konstantinovski… - …, 2010 - ACS Publications
The complex (PNP)Ir I (CH 2 COCH 3 ) 2 (PNP = 2,6-bis((di-tert-butylphosphino)methyl)pyridine) was prepared by reaction of the dearomatized, electron-rich complex (PNP*)Ir I (COE) (…
Number of citations: 112 pubs.acs.org

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